Specific Optical Rotation: Enantiomeric Differentiation Between D-Proline Methyl Ester HCl and L-Proline Methyl Ester HCl
D-Proline methyl ester hydrochloride exhibits a specific optical rotation [α]²⁰D of +30.0 to +35.0° (c=1, H₂O), with a reference value of +32.0° . Its L-enantiomer (CAS 2133-40-6) shows [α]²⁰D of −30.0 to −33.0° (c=1, H₂O), with a reference value of −31.5° . The racemic DL-mixture (CAS 79397-50-5) displays [α]³⁰D = 0° (c=1 in EtOH) . The magnitude of rotation is nearly identical in absolute terms (|32.0°| vs. |31.5°|) but opposite in sign, confirming enantiomeric relationship and providing a robust, instrumentally accessible quality control parameter for identity confirmation.
| Evidence Dimension | Specific optical rotation [α]D (deg·mL·g⁻¹·dm⁻¹) |
|---|---|
| Target Compound Data | [α]²⁰D = +30.0 to +35.0° (c=1, H₂O); reference +32.0° |
| Comparator Or Baseline | L-enantiomer: [α]²⁰D = −30.0 to −33.0° (c=1, H₂O); reference −31.5°. DL-racemate: [α]³⁰D = 0° (c=1, EtOH) |
| Quantified Difference | Δ[α]D ≈ 63.5° between enantiomers; rotation sign is opposite |
| Conditions | Sodium D-line (589 nm), 20 °C, c = 1 g/100 mL in H₂O |
Why This Matters
Optical rotation provides the most rapid and cost-effective identity test to distinguish the D-enantiomer from the L-enantiomer or racemic mixture upon receipt, preventing costly downstream stereochemical errors in synthesis.
